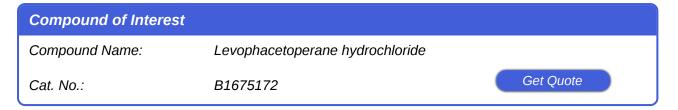


A Head-to-Head Comparison of Levophacetoperane with Other Dopamine Reuptake Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Levophacetoperane, the (R,R)-enantiomer of phacetoperane, is a psychostimulant that acts as a competitive inhibitor of dopamine and norepinephrine reuptake.[1][2] Developed in the 1950s, it has been used as an antidepressant and anorectic and is the reverse ester of the well-known dopamine reuptake inhibitor (DRI), methylphenidate.[3][4] Recent research has revisited Levophacetoperane, under the designation NLS-3, exploring its potential as a safer and more potent alternative to traditional stimulants for conditions like Attention-Deficit/Hyperactivity Disorder (ADHD).[5] This guide provides a head-to-head comparison of Levophacetoperane with other prominent DRIs, focusing on their pharmacological profiles and supported by experimental data.

While a complete binding profile assay for Levophacetoperane has been conducted and is reported to show a favorable benefit/risk profile compared to other stimulants, the specific quantitative data on its binding affinities (Ki) and potencies (IC50) for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are not publicly available in the reviewed literature.[5] Therefore, this comparison will present the available quantitative data for other selected DRIs and offer a qualitative assessment of Levophacetoperane based on existing publications.



Quantitative Comparison of Dopamine Reuptake Inhibitors

The following tables summarize the in vitro binding affinities and potencies of several well-characterized dopamine reuptake inhibitors. This data is essential for understanding their selectivity and potential clinical effects.

Table 1: In Vitro Binding Affinities (Ki, nM) for Monoamine Transporters

Compound	Dopamine Transporter (DAT)	Norepineph rine Transporter (NET)	Serotonin Transporter (SERT)	Selectivity (DAT vs. NET)	Selectivity (DAT vs. SERT)
Levophaceto perane (NLS- 3)	Data not available	Data not available	Data not available	Data not available	Data not available
d- Methylphenid ate	13.9	39.4	>10,000	2.83	>719
Cocaine	250	490	310	1.96	1.24
Bupropion	526	1,980	43,800	3.76	83.27

Note: Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Potencies (IC50, nM) for Monoamine Reuptake Inhibition



Compound	Dopamine Reuptake Inhibition	Norepinephrine Reuptake Inhibition	Serotonin Reuptake Inhibition
Levophacetoperane (NLS-3)	Data not available	Data not available	Data not available
d-Methylphenidate	4.3	25	>10,000
Cocaine	293	380	237
Bupropion	1,800	2,300	1,900

Note: Lower IC50 values indicate greater potency in inhibiting reuptake.

Qualitative Comparison and Pharmacological Profile of Levophacetoperane

Levophacetoperane is described as a competitive inhibitor of both dopamine and norepinephrine reuptake.[1][2] Its structural relationship to methylphenidate as its reverse ester is a key feature.[3] Preclinical and clinical observations suggest that Levophacetoperane may have a more favorable safety and tolerability profile compared to methylphenidate and amphetamine, with fewer side effects reported in studies involving children and adolescents.[5] This suggests a potentially different interaction with the monoamine transporters or downstream signaling pathways, which could be elucidated by the full binding profile data.

Experimental Protocols Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine, norepinephrine, and serotonin transporters.

Materials:

• Cell membranes prepared from cell lines stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).



- Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), and [³H]Paroxetine (for SERT).
- Test compound (e.g., Levophacetoperane) at various concentrations.
- Non-specific binding control (e.g., a high concentration of a known inhibitor like cocaine for DAT).
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
- Glass fiber filters.
- · Scintillation counter.

Procedure:

- Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
- Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
- Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
 the concentration of the radioligand and Kd is its dissociation constant.



In Vivo Microdialysis for Measuring Extracellular Dopamine Levels

Objective: To measure the effect of a test compound on extracellular dopamine concentrations in a specific brain region (e.g., striatum) of a freely moving animal.

Materials:

- Laboratory animals (e.g., rats).
- Stereotaxic apparatus for surgery.
- Microdialysis probes.
- · A microinfusion pump.
- Artificial cerebrospinal fluid (aCSF) for perfusion.
- Test compound (e.g., Levophacetoperane) for administration.
- A fraction collector to collect dialysate samples.
- High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for dopamine analysis.

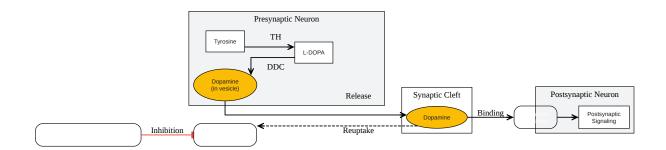
Procedure:

- Surgically implant a guide cannula into the target brain region of the anesthetized animal using stereotaxic coordinates.
- After a recovery period, insert a microdialysis probe through the guide cannula.
- Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 μL/min).
- Collect baseline dialysate samples to establish basal dopamine levels.
- Administer the test compound (e.g., via intraperitoneal injection or through the microdialysis probe).



- Continue collecting dialysate samples at regular intervals post-administration.
- Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
- Express the changes in dopamine levels as a percentage of the baseline.

Visualizing Mechanisms and Workflows Dopamine Signaling Pathway and DRI Mechanism of Action

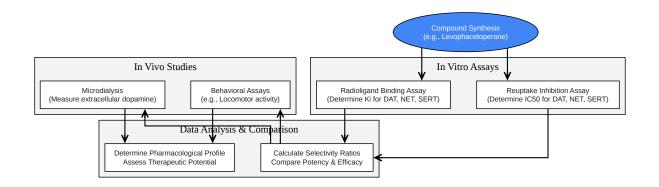


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Caption: Dopamine signaling pathway and the inhibitory action of DRIs.

Experimental Workflow for Evaluating Dopamine Reuptake Inhibitors





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Caption: A typical experimental workflow for the preclinical evaluation of DRIs.

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